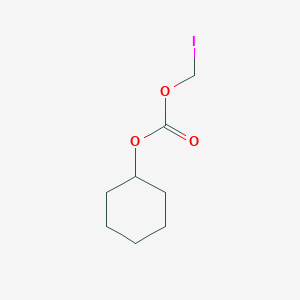![molecular formula C20H24BFO4S B8536909 2-(4'-(Ethylsulfonyl)-6-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8536909.png)
2-(4'-(Ethylsulfonyl)-6-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane typically involves the reaction of 4’-Ethylsulfonyl-6-fluorobiphenyl-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed in oxidation reactions.
Aplicaciones Científicas De Investigación
2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound facilitates the transfer of an aryl or vinyl group from the boron center to a palladium catalyst, which then forms a new carbon-carbon bond with an aryl or vinyl halide . This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The aryl or vinyl group is transferred from the boron center to the palladium.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylboronic Acid: Another boron-containing compound used in similar coupling reactions.
Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis.
Uniqueness
2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane is unique due to its specific substituents, which provide enhanced stability and reactivity compared to other boron reagents. The presence of the ethylsulfonyl and fluorobiphenyl groups allows for more selective and efficient reactions .
Propiedades
Fórmula molecular |
C20H24BFO4S |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2-[3-(4-ethylsulfonylphenyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4S/c1-6-27(23,24)16-10-7-14(8-11-16)17-13-15(9-12-18(17)22)21-25-19(2,3)20(4,5)26-21/h7-13H,6H2,1-5H3 |
Clave InChI |
ZWZMPUJGNDPYIF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-chlorobutan-2-one](/img/structure/B8536849.png)




![6-Bromobenzo[b]thiophen-7-ol](/img/structure/B8536887.png)


![N-[3-Hydroxy-1-(pyridin-3-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B8536902.png)

![N-[1-(Piperidin-2-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B8536916.png)


